molecular formula C16H18O2 B14275422 1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- CAS No. 177327-04-7

1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)-

Cat. No.: B14275422
CAS No.: 177327-04-7
M. Wt: 242.31 g/mol
InChI Key: ZSZWLHLIALYGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by its unique structure, which includes a naphthalenedione core with a 4-methyl-3-pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthoquinone derivatives.

    Alkylation: The naphthoquinone core undergoes alkylation with a suitable alkylating agent, such as 4-methyl-3-pentenyl halide, under basic conditions.

    Hydrogenation: The resulting product is then subjected to hydrogenation to reduce the double bonds in the side chain, yielding the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to generate reactive oxygen species (ROS).

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies. The molecular targets and pathways involved include mitochondrial electron transport chains and various redox-sensitive signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.

    5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced redox activity.

    2-Methyl-1,4-naphthoquinone: A methylated derivative with similar biological properties.

Uniqueness

1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is unique due to its specific side chain, which imparts distinct chemical and biological properties. The presence of the 4-methyl-3-pentenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

177327-04-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C16H18O2/c1-11(2)4-3-5-12-6-7-13-14(10-12)16(18)9-8-15(13)17/h4,6,8-9H,3,5,7,10H2,1-2H3

InChI Key

ZSZWLHLIALYGGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCC2=C(C1)C(=O)C=CC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.